molecular formula C15H14ClN3O2 B2561040 N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415513-63-0

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No. B2561040
CAS RN: 2415513-63-0
M. Wt: 303.75
InChI Key: RQQJWHNMZISRGP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCPA, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. CCPA belongs to the class of pyrimidine derivatives and has been identified as a potent and selective A1 adenosine receptor agonist.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the activation of A1 adenosine receptors, which are G protein-coupled receptors that are widely expressed in the body. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways, resulting in a wide range of biological effects.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and inflammation. N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to reduce blood pressure, heart rate, and myocardial oxygen consumption, making it a potential therapeutic agent for the treatment of cardiovascular diseases. N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and promoting neuronal survival in various neurological disorders. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for A1 adenosine receptors, allowing for the specific activation of this receptor subtype. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a long half-life, allowing for sustained activation of A1 adenosine receptors. However, N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several limitations for lab experiments, including its limited solubility in aqueous solutions, requiring the use of organic solvents for its administration.

Future Directions

There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, including the development of novel analogs with improved pharmacokinetic properties and the identification of new therapeutic applications for this compound. Additionally, the development of new methods for the synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide and its analogs may allow for the production of larger quantities of these compounds, facilitating their use in preclinical and clinical studies. Finally, the identification of new signaling pathways and molecular targets for N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide may provide new insights into the biological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with cyclopropylamine to form N-(5-chloro-2-methoxyphenyl)cyclopropylamine. This intermediate is then reacted with ethyl cyanoacetate to form N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide, which is then hydrolyzed to form N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. A1 adenosine receptors are widely distributed in the body and play a critical role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to selectively activate A1 adenosine receptors, resulting in a wide range of biological effects.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-21-14-5-4-10(16)6-12(14)19-15(20)13-7-11(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJWHNMZISRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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